molecular formula C20H21NO7S2 B2809840 Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932354-21-7

Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2809840
CAS No.: 932354-21-7
M. Wt: 451.51
InChI Key: FHNPTCCULKPYLX-UHFFFAOYSA-N
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Description

  • The sulfamoyl group can be introduced by reacting the benzothiophene derivative with a sulfamoyl chloride in the presence of a base such as triethylamine.
  • Attachment of the Trimethoxyphenyl Moiety:

    • The trimethoxyphenyl group can be attached through a nucleophilic substitution reaction, where the benzothiophene derivative reacts with a trimethoxyphenyl halide.
  • Esterification:

    • The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester.
  • Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonyl derivatives.

      Reduction: Reduction reactions can target the carbonyl group of the ester, potentially converting it to an alcohol.

      Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Common Reagents and Conditions:

      Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

      Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

      Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

    Major Products:

      Oxidation: Sulfonyl derivatives.

      Reduction: Alcohol derivatives.

      Substitution: Halogenated aromatic compounds.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps:

    • Formation of the Benzothiophene Core:

      • The benzothiophene core can be synthesized via a cyclization reaction involving a thiophene derivative and an appropriate electrophile under acidic conditions.

    Scientific Research Applications

      Chemistry: Used as an intermediate in the synthesis of more complex molecules.

      Biology: Investigated for its potential as a bioactive compound due to its structural similarity to known pharmacophores.

      Industry: Could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

    Mechanism of Action

      Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate: can be compared with other benzothiophene derivatives and sulfonamide-containing compounds.

    Uniqueness:

    • The combination of a benzothiophene core with a sulfamoyl group and a trimethoxyphenyl moiety is unique, potentially offering a distinct profile of biological activity and chemical reactivity compared to other compounds.

    Comparison with Similar Compounds

    • Benzothiophene-2-carboxylate derivatives
    • Trimethoxyphenyl sulfonamides
    • Sulfonamide-based drugs

    Properties

    IUPAC Name

    ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H21NO7S2/c1-5-28-20(22)18-19(13-8-6-7-9-16(13)29-18)30(23,24)21-12-10-14(25-2)17(27-4)15(11-12)26-3/h6-11,21H,5H2,1-4H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FHNPTCCULKPYLX-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=C(C(=C3)OC)OC)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H21NO7S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    451.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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